![molecular formula C18H12N4O2S2 B2889128 (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide CAS No. 861634-10-8](/img/structure/B2889128.png)
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide
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Description
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide, also known as IND-5, is a novel compound with potential therapeutic applications. It is a thiazolidinone derivative that has been synthesized for its biological and pharmacological activities.
Scientific Research Applications
- Application : The compound has been evaluated as a non-competitive α-glucosidase inhibitor. It shows better inhibitory activity than the reference drug acarbose. Kinetic analysis confirms its non-competitive inhibition, and it directly binds to α-glucosidase. This work provides a new chemotype for developing novel drugs against type 2 diabetes .
- Application : The compound, along with related 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives, has shown potential as anti-inflammatory and antibacterial agents. These properties make them promising candidates for therapeutic development .
- Application : The compound’s indole moiety makes it relevant for studying cellular processes, including cancer cells and microbial responses. Researchers can explore its effects on cell viability and signaling pathways .
- Application : The compound’s heterocyclic structure contributes to its biological properties. Radical-induced synthetic approaches, such as those involving indolizine derivatives, offer efficient ways to construct heterocycles .
α-Glucosidase Inhibition for Type 2 Diabetes Treatment
Anti-Inflammatory and Antibacterial Properties
Cell Biology Research
Heterocycle Synthesis Strategies
properties
IUPAC Name |
N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S2/c23-16(11-4-3-7-19-9-11)21-22-17(24)15(26-18(22)25)8-12-10-20-14-6-2-1-5-13(12)14/h1-10,24H,(H,21,23)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACFVGALUTZNNN-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=CN=CC=C4)O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=CN=CC=C4)O)/C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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